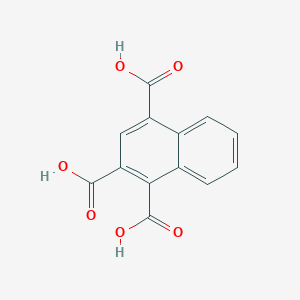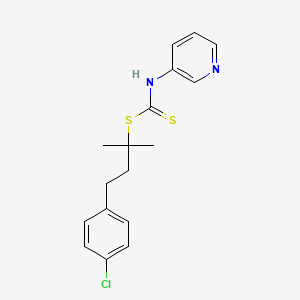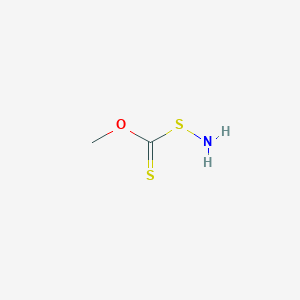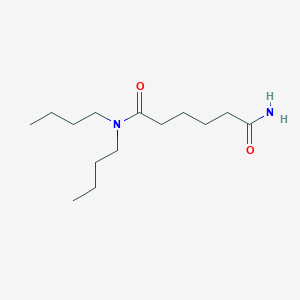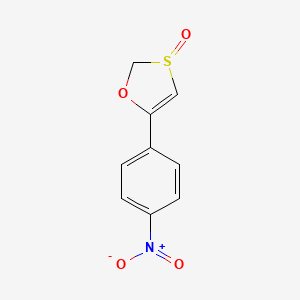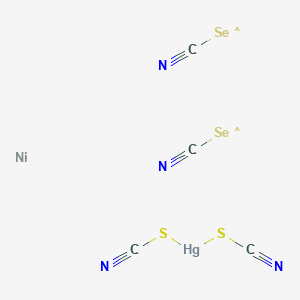
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is a chemical compound with the molecular formula C4H3Cl5NOP. It is known for its reactivity and is used in various chemical processes and applications. This compound is characterized by the presence of both phosphonic dichloride and cyanopropyl groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride typically involves the reaction of phosphonic dichloride with a suitable cyanopropyl precursor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield less chlorinated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, reducing agents like zinc or lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted phosphonic dichlorides, phosphonic acids, and reduced cyanopropyl derivatives. These products have applications in different fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group can undergo hydrolysis to form phosphonic acid derivatives, which can further react with other compounds. The cyanopropyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trichloroethylene: A halocarbon with similar chlorinated groups but different applications and properties.
Methylphosphonyl dichloride: Another phosphonic dichloride compound with different substituents and reactivity.
Uniqueness
(1,1,3-Trichloro-3-cyanopropyl)phosphonic dichloride is unique due to the presence of both cyanopropyl and phosphonic dichloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
39950-68-0 |
|---|---|
Fórmula molecular |
C4H3Cl5NOP |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2,4,4-trichloro-4-dichlorophosphorylbutanenitrile |
InChI |
InChI=1S/C4H3Cl5NOP/c5-3(2-10)1-4(6,7)12(8,9)11/h3H,1H2 |
Clave InChI |
DLVFSDZCHFFPED-UHFFFAOYSA-N |
SMILES canónico |
C(C(C#N)Cl)C(P(=O)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


